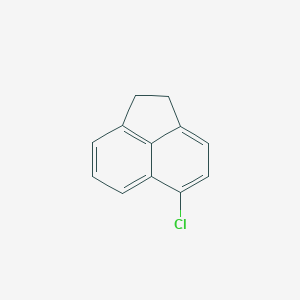
1-(3,4-Dihydroxyphenyl)hex-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)hex-1-en-3-one is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and an enone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one typically involves the aldol condensation reaction between 3,4-dihydroxybenzaldehyde and hexan-2-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroxyphenyl)hex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The enone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of 3,4-dihydroxyphenylquinone.
Reduction: Formation of (E)-1-(3,4-dihydroxyphenyl)hexan-3-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)hex-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which 1-(3,4-Dihydroxyphenyl)hex-1-en-3-one exerts its effects is primarily through its interaction with biological molecules. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the enone group can act as an electrophile in Michael addition reactions. These interactions can modulate various molecular targets and pathways, including oxidative stress pathways and enzyme activities.
類似化合物との比較
Similar Compounds
Catechol: Similar structure with two hydroxyl groups on a benzene ring.
Quercetin: A flavonoid with multiple hydroxyl groups and a similar phenolic structure.
Curcumin: Contains an enone group and phenolic hydroxyl groups, used for its anti-inflammatory properties.
Uniqueness
1-(3,4-Dihydroxyphenyl)hex-1-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
136944-25-7 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |
InChIキー |
VLSRREFUCSCODC-GQCTYLIASA-N |
SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
異性体SMILES |
CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |
正規SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)



![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)








